(S,S)-Teth-TsDpen RuCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

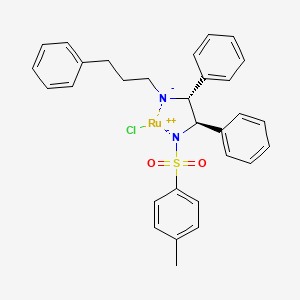

(S,S)-Teth-TsDpen RuCl, also known as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is a ruthenium-based complex. This compound is known for its application in asymmetric catalysis, particularly in the hydrogenation of ketones and imines.

Mécanisme D'action

Target of Action

The primary target of (S,S)-Teth-TsDpen RuCl is the process of asymmetric transfer hydrogenation of a variety of imines . The compound acts as a chiral diamine ligand complexed with ruthenium .

Mode of Action

This compound interacts with its targets by facilitating the asymmetric transfer hydrogenation process . This process involves the addition of hydrogen to an unsaturated molecule from a sacrificial hydrogen donor other than H2, usually with the aid of a catalyst . The use of readily available, inexpensive, and easy-to-handle hydrogen donors avoids the risks associated with hazardous pressurized hydrogen .

Biochemical Pathways

It is known that the compound plays a crucial role in the asymmetric transfer hydrogenation of imines . This process is a key part of various biochemical reactions and pathways, particularly those involving the reduction of carbonyls, imines, alkenes, and alkynes .

Result of Action

The primary result of the action of this compound is the facilitation of the asymmetric transfer hydrogenation of a variety of imines . This results in the production of a variety of chiral secondary alcohols in high enantiomeric excess .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the N coordination environment can be controlled by changing the pyrolysis temperature . Low N coordination number (Ru–N 2, Ru–N 3) exhibited excellent catalytic activity and stability compared to RuCl 3 catalyst .

Méthodes De Préparation

The synthesis of (S,S)-Teth-TsDpen RuCl involves the reaction of ruthenium chloride with (S,S)-TsDpen (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in the presence of mesitylene. The reaction is typically carried out under inert conditions to prevent oxidation. The product is then purified through recrystallization or chromatography to achieve a high purity level .

Analyse Des Réactions Chimiques

(S,S)-Teth-TsDpen RuCl primarily undergoes catalytic hydrogenation reactions. It is used in the reduction of ketones and imines to their corresponding alcohols and amines, respectively. Common reagents used in these reactions include hydrogen gas and formic acid. The reaction conditions often involve mild temperatures and pressures, making it a versatile catalyst in organic synthesis .

Applications De Recherche Scientifique

(S,S)-Teth-TsDpen RuCl has a wide range of applications in scientific research:

Chemistry: It is extensively used in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.

Biology: The compound’s ability to catalyze specific reactions makes it valuable in the study of enzyme mimetics and biochemical pathways.

Medicine: Its role in synthesizing chiral drugs is significant, as many pharmaceuticals require specific enantiomers for efficacy.

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications

Comparaison Avec Des Composés Similaires

(S,S)-Teth-TsDpen RuCl is unique due to its high enantioselectivity and efficiency in catalytic hydrogenation. Similar compounds include:

(R,R)-Teth-TsDpen RuCl: The enantiomer of this compound, used for similar applications but with opposite enantioselectivity.

(S,S)-TsDPEN RuCl: Another ruthenium complex with a different ligand structure, used in asymmetric hydrogenation.

(R,R)-TsDPEN RuCl: The enantiomer of (S,S)-TsDPEN RuCl, also used in asymmetric hydrogenation

These compounds share similar catalytic properties but differ in their ligand structures and enantioselectivity, making this compound a unique and valuable catalyst in asymmetric synthesis.

Activité Biologique

(S,S)-Teth-TsDpen RuCl is a ruthenium-based complex that has garnered attention for its significant role in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. This article explores its biological activity, including mechanisms of action, applications in research, and comparative effectiveness with similar compounds.

Overview of this compound

This compound, chemically represented as [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium, is primarily utilized in catalytic hydrogenation reactions. It facilitates the reduction of ketones and imines to their respective alcohols and amines under mild conditions .

Target of Action

The primary target for this compound is the asymmetric transfer hydrogenation process. This involves the conversion of imines and ketones into their corresponding alcohols and amines through a catalytic cycle that typically utilizes hydrogen gas or formic acid as reducing agents .

Mode of Action

The compound operates by coordinating with substrates to form a ruthenium-hydride complex, which subsequently transfers hydride ions to the substrate. This process is influenced by factors such as ligand sterics and electronic properties .

Applications in Research

This compound has a wide range of applications across various fields:

- Chemistry : It is extensively used in asymmetric hydrogenation reactions critical for synthesizing chiral molecules.

- Biology : The compound's catalytic properties make it valuable in enzyme mimicry studies and biochemical pathway investigations.

- Medicine : Its role in synthesizing chiral drugs is crucial since many pharmaceuticals require specific enantiomers for optimal efficacy.

- Industry : Used in producing fine chemicals and intermediates for various industrial applications .

Comparative Analysis with Similar Compounds

The effectiveness of this compound can be compared with its enantiomeric counterpart (R,R)-Teth-TsDpen RuCl and other related ruthenium complexes. The following table summarizes key attributes:

| Compound | Enantioselectivity | Yield (%) | Application Area |

|---|---|---|---|

| This compound | Moderate (78:22 er) | 100 | Asymmetric hydrogenation of imines |

| (R,R)-Teth-TsDpen RuCl | High | 66 | Asymmetric hydrogenation of ketones |

| (S,S)-TsDPEN RuCl | Low | Varies | General catalytic applications |

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in synthesizing complex organic molecules. For instance:

- Asymmetric Synthesis of Lipoxin B4 Mimetics : A study demonstrated that using this compound allowed for complete conversion of specific substrates to alcohol products after 24 hours. However, the enantioselectivity was noted to be relatively low at 78:22 er .

- Hydrogenation Conditions Optimization : Further research indicated that using this catalyst under optimized conditions significantly improved yields and selectivity when reacting with sterically hindered substrates .

Propriétés

Numéro CAS |

851051-43-9 |

|---|---|

Formule moléculaire |

C30H31ClN2O2RuS |

Poids moléculaire |

620.2 g/mol |

Nom IUPAC |

[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |

InChI |

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m0../s1 |

Clé InChI |

MDABGVLQRDDWLY-ARDORAJISA-M |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]CCCC4=CC=CC=C4.Cl[Ru+2] |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.